molecular formula C9H15N3O2 B11903380 tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate

tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate

Cat. No.: B11903380
M. Wt: 197.23 g/mol
InChI Key: UUAPRNVNKQGDNA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate typically involves the protection of the amino group using tert-butyl carbamate. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The process may also involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound can involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a probe in NMR studies due to its unique chemical structure .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .

Industry: Industrially, it is used in the production of polymers and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups attached. The pathways involved often include binding to active sites of enzymes, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

  • tert-Butyl 4-aminobenzoate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate

Uniqueness: What sets tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate apart from similar compounds is its imidazole ring structure, which provides unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological molecules .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)imidazole-1-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4,10H2,1-3H3

InChI Key

UUAPRNVNKQGDNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CN

Origin of Product

United States

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